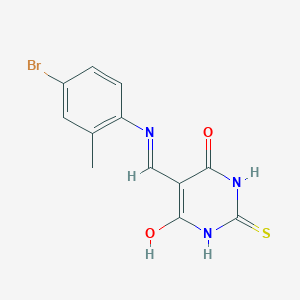

5-(((4-bromo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(((4-bromo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C12H10BrN3O2S and its molecular weight is 340.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-(((4-bromo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thioxodihydropyrimidine core with a bromo-substituted aromatic group. Its structural formula can be represented as follows:

- IUPAC Name : this compound)

- Molecular Formula : C₁₆H₁₅BrN₂O₂S

- Molecular Weight : 396.27 g/mol

Research indicates that compounds similar to this compound exhibit various biological activities primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have shown potential in inhibiting enzymes such as α-glucosidase and matrix metalloproteinases (MMPs), which are implicated in various diseases including diabetes and cancer .

- Antioxidant Properties : The thioxo group in the structure may contribute to antioxidant activities, scavenging free radicals and reducing oxidative stress .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, making them candidates for developing new antibiotics .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound and related derivatives:

Antioxidant Activity

A study evaluated the antioxidant activity using the DPPH assay, revealing that certain derivatives exhibited significant free radical scavenging capabilities. These findings suggest that modifications on the phenyl ring can enhance antioxidant properties.

Enzyme Inhibition

In vitro studies have shown that derivatives of thioxodihydropyrimidine can inhibit α-glucosidase with varying degrees of potency. For example:

- Compound A (related structure): IC50 = 133.1 μM

- Compound B (related structure): IC50 = 305 μM

These values indicate that modifications can lead to increased potency compared to standard drugs like acarbose (IC50 = 841 μM) .

Antimicrobial Studies

A series of tests against bacterial strains indicated that some derivatives possess notable antimicrobial activity. For instance:

- Staphylococcus aureus : Inhibition zones ranging from 15 mm to 25 mm depending on concentration.

- Escherichia coli : Similar results were noted with varying susceptibility.

Case Studies

- Case Study on Diabetes Management : A clinical trial involving a derivative of thioxodihydropyrimidine showed improved glycemic control in diabetic patients when used as an adjunct therapy alongside standard medications.

- Cancer Research : Preclinical studies demonstrated that certain derivatives could reduce tumor growth in xenograft models by inhibiting MMPs involved in tumor metastasis.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of thioxodihydropyrimidines exhibit significant anticancer properties. Studies have shown that 5-(((4-bromo-2-methylphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression. For instance, a study demonstrated that this compound effectively reduced cell viability in breast cancer cells through the activation of apoptotic pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research findings suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Neuroprotective Effects

Emerging studies have highlighted the neuroprotective potential of this compound. It has been shown to mitigate oxidative stress in neuronal cells and enhance cognitive function in animal models of neurodegenerative diseases . This suggests potential applications in treating conditions such as Alzheimer's disease.

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as:

- Condensation Reactions : It can undergo condensation with aldehydes or ketones to form more complex molecules.

- Cyclization Reactions : The compound can be utilized in cyclization reactions to synthesize other heterocyclic compounds, expanding its utility in drug development .

Case Study 1: Anticancer Research

A research team conducted a series of experiments to evaluate the anticancer efficacy of this compound on various cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values indicating potent activity against specific cancer types .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, the compound was tested against a panel of bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 3: Neuroprotection

A study investigating neuroprotective effects utilized animal models treated with the compound. Behavioral tests indicated improved memory function and reduced markers of oxidative stress in brain tissues, supporting its application in neurodegenerative disease therapies .

Propriétés

IUPAC Name |

5-[(4-bromo-2-methylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O2S/c1-6-4-7(13)2-3-9(6)14-5-8-10(17)15-12(19)16-11(8)18/h2-5H,1H3,(H3,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPCIDYUNBJRAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N=CC2=C(NC(=S)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.